

Sar-[D-Phe8]-des-Arg9-Bradykinin solubility in water and DMSO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bradykinin, sar-(D-phe(8))des-arg(9)*

Cat. No.: *B161472*

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Technical Support Center: Sar-[D-Phe8]-des-Arg9-Bradykinin

This guide provides technical information and answers to frequently asked questions regarding the solubility, handling, and experimental use of Sar-[D-Phe8]-des-Arg9-Bradykinin.

Frequently Asked Questions (FAQs)

Q1: What is Sar-[D-Phe8]-des-Arg9-Bradykinin?

A: Sar-[D-Phe8]-des-Arg9-Bradykinin is a synthetic peptide that acts as a potent and selective agonist for the bradykinin B1 receptor.^{[1][2][3][4]} Its structure makes it resistant to degradation by common enzymes like aminopeptidase, kininase I, and kininase II (ACE), giving it a longer biological half-life compared to endogenous ligands.^{[1][3]} It is frequently used in research to study physiological and pathological processes involving the B1 receptor, such as inflammation, pain perception, angiogenesis, and cardiovascular regulation.^{[2][3][5]}

Q2: What are the recommended solvents for dissolving Sar-[D-Phe8]-des-Arg9-Bradykinin and what are its solubility limits?

A: The solubility of Sar-[D-Phe8]-des-Arg9-Bradykinin varies between common laboratory solvents. For aqueous solutions, it is soluble up to 2 mg/mL in water.^{[1][6][7]} For organic

solvents, it has a much higher solubility in DMSO, reaching up to 100 mg/mL.[8] It is critical to use freshly opened, anhydrous DMSO, as the compound is hygroscopic and absorbed water can affect solubility.[8] For difficult-to-dissolve preparations, gentle warming to 37°C and brief sonication in an ultrasonic bath can aid dissolution.[6][8]

Solubility Data Summary

Solvent	Maximum Solubility	Molar Concentration (at Max Solubility)	Notes
Water	2 mg/mL[1][6][7]	~2.05 mM	
DMSO	100 mg/mL[8]	~102.55 mM	Use of an ultrasonic bath is recommended. [8] Hygroscopic; use newly opened DMSO. [8]

Q3: How should I prepare and store stock solutions of this peptide?

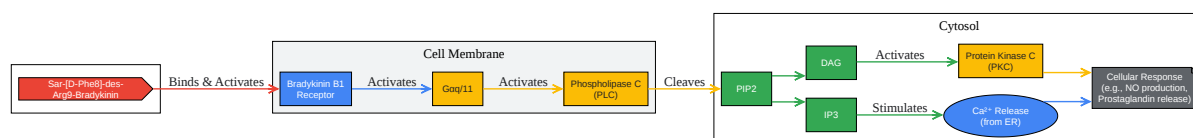
A: For stock solutions, it is recommended to use DMSO for higher concentration and stability.

- Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation. Reconstitute with anhydrous DMSO to the desired concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6] Store these aliquots tightly sealed and protected from moisture at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]

Q4: What is the primary mechanism of action for Sar-[D-Phe8]-des-Arg9-Bradykinin?

A: Sar-[D-Phe8]-des-Arg9-Bradykinin functions as a selective agonist of the bradykinin B1 receptor, which is a G-protein coupled receptor (GPCR).[3][8] The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and pro-inflammatory cytokines like Interleukin-1 β (IL-1 β).[8][9] Upon

binding, the agonist activates the receptor, leading to the stimulation of downstream signaling pathways, including the release of prostaglandins and nitric oxide.[2]



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Caption: Bradykinin B1 Receptor Signaling Pathway.

Troubleshooting and Experimental Protocols

Q5: I am observing no effect in my cell-based assay. What are some common troubleshooting steps?

A:

- **Confirm B1 Receptor Expression:** The target cells must express the bradykinin B1 receptor. This receptor is often inducible by inflammatory stimuli (e.g., LPS, IL-1 β). Verify receptor expression via qPCR or Western blot, or consider pre-treating cells with an inducing agent for 4-24 hours before the experiment.
- **Check Solution Integrity:** Ensure that the peptide solution was prepared and stored correctly. Repeated freeze-thaw cycles or improper storage can degrade the peptide. Prepare fresh dilutions from a properly stored stock aliquot for each experiment.
- **Verify Agonist Concentration:** The reported EC₅₀ for this agonist is in the nanomolar range (e.g., 9.02 nM in rabbit aorta).[1][4] Ensure your experimental concentrations cover a range appropriate for detecting a dose-dependent response (e.g., 1 nM to 1 μ M).

- **Control for Enzyme Degradation:** While this peptide is resistant to many enzymes, ensure your media does not contain high levels of other proteases that could degrade it over long incubation periods.

Experimental Protocol: In Vitro B1 Receptor Functional Assay (Calcium Mobilization)

This protocol outlines a general procedure for measuring intracellular calcium mobilization in response to B1 receptor activation by Sar-[D-Phe8]-des-Arg9-Bradykinin using a fluorescent calcium indicator.

1. Materials and Reagents:

- Sar-[D-Phe8]-des-Arg9-Bradykinin (lyophilized powder)
- Anhydrous DMSO
- Cells expressing the Bradykinin B1 Receptor (e.g., transfected HEK293 cells or primary endothelial cells)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
- Pluronic F-127
- Probenecid (optional, anion-exchange transport inhibitor to prevent dye leakage)
- 96-well black, clear-bottom microplate
- Fluorescence plate reader with an injection system

2. Cell Preparation and Plating:

- Culture cells under standard conditions (37°C, 5% CO₂).
- Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
- Optional: If B1 receptor expression is inducible, treat cells with an appropriate stimulus (e.g., 10 ng/mL IL-1 β) for 12-24 hours prior to the assay.

3. Dye Loading:

- Prepare the dye loading solution. For Fluo-4 AM, a typical concentration is 2-5 μ M in HBSS. Add Pluronic F-127 (0.02%) to aid in dye dispersion.
- Remove culture medium from the wells and wash once with HBSS.
- Add 100 μ L of the dye loading solution to each well.
- Incubate the plate at 37°C for 45-60 minutes in the dark.
- After incubation, wash the cells twice with HBSS (containing probenecid, if used) to remove extracellular dye.
- Add 100 μ L of HBSS to each well and incubate for a further 20-30 minutes at room temperature to allow for complete de-esterification of the dye.

4. Agonist Preparation:

- Prepare a 10 mM stock solution of Sar-[D-Phe8]-des-Arg9-Bradykinin in anhydrous DMSO.
- Perform serial dilutions in HBSS to create working solutions at concentrations 10-fold higher than the final desired concentrations (e.g., prepare a 10 μ M solution to achieve a 1 μ M final concentration in the well).

5. Measurement of Calcium Flux:

- Place the 96-well plate into the fluorescence plate reader, pre-set to 37°C.

- Set the reader to record fluorescence at the appropriate excitation/emission wavelengths (e.g., 485 nm/525 nm for Fluo-4).
- Record a baseline fluorescence reading for 15-30 seconds.
- Using the instrument's injector, add 10 μ L of the agonist working solution to the wells.
- Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent return to baseline.

6. Data Analysis:

- The calcium response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as a ratio of the peak to the baseline (F/F_0).
- Plot the response against the logarithm of the agonist concentration to generate a dose-response curve.
- Use non-linear regression (e.g., sigmoidal dose-response) to calculate the EC_{50} value, which represents the concentration of the agonist that elicits 50% of the maximal response.

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- To cite this document: BenchChem. [Sar-[D-Phe8]-des-Arg9-Bradykinin solubility in water and DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161472#sar-d-phe8-des-arg9-bradykinin-solubility-in-water-and-dmsol]

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